molecular formula C8H15N B13289542 Bicyclobutyl-3-ylamine

Bicyclobutyl-3-ylamine

Cat. No.: B13289542
M. Wt: 125.21 g/mol
InChI Key: IGBALERFQLXWIJ-UHFFFAOYSA-N
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Description

Bicyclobutyl-3-ylamine is a unique organic compound characterized by its bicyclic structure, which includes a three-membered ring fused to a four-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a suitable precursor, such as a diene diacid, under specific conditions to form the bicyclobutyl structure . This is followed by functionalization to introduce the amine group.

Industrial Production Methods

Industrial production of bicyclobutyl-3-ylamine may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic systems and controlled reaction environments to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

Bicyclobutyl-3-ylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like P450 BM3 enzymes for selective hydroxylation , reducing agents such as hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydroxylation can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted this compound compounds.

Scientific Research Applications

Bicyclobutyl-3-ylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclobutyl-3-ylamine involves its interaction with specific molecular targets and pathways. The compound’s strained ring system allows it to participate in unique chemical reactions, which can modulate biological activity. The exact molecular targets and pathways depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclobutyl-3-ylamine is unique due to its specific ring fusion and the presence of an amine group, which imparts distinct reactivity and potential applications. Its strained ring system allows for unique chemical transformations that are not possible with simpler analogs.

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

3-cyclobutylcyclobutan-1-amine

InChI

InChI=1S/C8H15N/c9-8-4-7(5-8)6-2-1-3-6/h6-8H,1-5,9H2

InChI Key

IGBALERFQLXWIJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2CC(C2)N

Origin of Product

United States

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